2-(4-Butoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine
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Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, and its classification or family of compounds it belongs to.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Green Synthesis Approaches
Researchers have developed green, solvent-free synthesis methods for creating pyrazole derivatives. These methods emphasize environmental sustainability by eliminating the use of solvents, thereby reducing potential environmental impacts (H. Al-Matar et al., 2010).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds offer new avenues for the development of drugs to combat microbial infections and inflammation (B. V. Kendre et al., 2015).
Anticancer Agents
The synthesis of pyrazolo[3,4-b]pyridine derivatives has shown promise in anticancer research, with some derivatives displaying significant activity against human cancer cell lines. This highlights the potential of these compounds in developing new cancer therapies (P. Nagender et al., 2016).
Photovoltaic Applications
Conjugated polymers based on bithiophene and incorporating pyrazolo[1,5-a]pyrazine derivatives have been explored for their application in photovoltaics. These studies contribute to the development of more efficient and versatile materials for solar energy conversion (Chiu-Hsiang Chen et al., 2010).
Antioxidant Properties
Research on pyrazole derivatives has also demonstrated their potential as potent antioxidant agents. The antioxidant activity of these compounds is significant for pharmaceutical applications, offering protective effects against oxidative stress-related diseases (B. Lakshminarayanan et al., 2020).
Antitumor Activity
The synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives has shown notable antitumor activity, particularly against lung adenocarcinoma and gastric cancer cell lines. This highlights the compound's potential in developing new antitumor drugs (Jin Liu Jin Liu et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of study.
I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(4-butoxyphenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-3-5-12-22-15-8-6-14(7-9-15)16-13-17-18(23-4-2)19-10-11-21(17)20-16/h6-11,13H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDFTKYMCPTUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine |
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